molecular formula C8H18O4S B3147858 Di-sec-butyl sulfate CAS No. 63231-73-2

Di-sec-butyl sulfate

Cat. No.: B3147858
CAS No.: 63231-73-2
M. Wt: 210.29 g/mol
InChI Key: KYAMUOMYFJTMPP-UHFFFAOYSA-N
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Description

Di-sec-butyl sulfate is an organic compound with the chemical formula C8H18O4S. It is a colorless liquid that is used in various industrial applications. This compound is known for its unique chemical properties and its ability to participate in a variety of chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Di-sec-butyl sulfate can be synthesized through the reaction of sec-butyl alcohol with sulfuric acid. The reaction typically involves the following steps:

    Mixing sec-butyl alcohol with sulfuric acid: The alcohol is slowly added to the acid while maintaining a low temperature to control the exothermic reaction.

    Stirring and heating: The mixture is stirred and gradually heated to promote the formation of this compound.

    Purification: The product is then purified through distillation or other separation techniques to obtain pure this compound.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

Di-sec-butyl sulfate undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form various oxidation products.

    Reduction: It can be reduced under specific conditions to yield different reduced forms.

    Substitution: It can participate in substitution reactions where the sulfate group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce alcohols or other reduced compounds.

Scientific Research Applications

Di-sec-butyl sulfate has several applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: It is studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.

    Industry: It is used in the manufacture of various industrial products, including surfactants and lubricants.

Comparison with Similar Compounds

Similar Compounds

    Di-n-butyl sulfate: Similar in structure but with different alkyl groups.

    Di-tert-butyl sulfate: Contains tert-butyl groups instead of sec-butyl groups.

    Di-isobutyl sulfate: Contains isobutyl groups, leading to different chemical properties.

Uniqueness

Di-sec-butyl sulfate is unique due to its specific alkyl groups, which confer distinct chemical properties and reactivity compared to other similar compounds. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in various applications.

Properties

IUPAC Name

dibutan-2-yl sulfate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O4S/c1-5-7(3)11-13(9,10)12-8(4)6-2/h7-8H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYAMUOMYFJTMPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OS(=O)(=O)OC(C)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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